![molecular formula C10H15NO5 B12521886 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione CAS No. 658052-14-3](/img/structure/B12521886.png)
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Méthodes De Préparation
The synthesis of 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with tert-butoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butoxyacetyl group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The tert-butoxyacetyl group can enhance the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolidine derivatives such as pyrrolidine-2,5-dione and pyrrolidine-2,3-dione. What sets 1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione apart is its unique tert-butoxyacetyl group, which can impart different chemical and biological properties .
Propriétés
Numéro CAS |
658052-14-3 |
|---|---|
Formule moléculaire |
C10H15NO5 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxy]acetate |
InChI |
InChI=1S/C10H15NO5/c1-10(2,3)15-6-9(14)16-11-7(12)4-5-8(11)13/h4-6H2,1-3H3 |
Clé InChI |
SADPDEVZQHJXOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


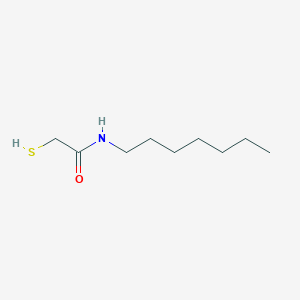
![[(3S)-1-ethylpiperidin-3-yl]methyl pentanoate](/img/structure/B12521810.png)
![Benzenesulfonamide, 4-[[4-(dimethylamino)phenyl]azo]-N-2-propynyl-](/img/structure/B12521817.png)

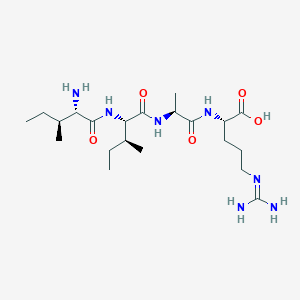
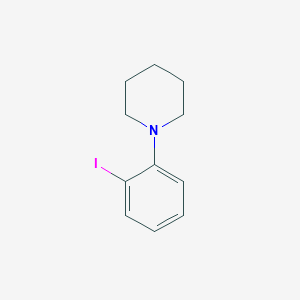
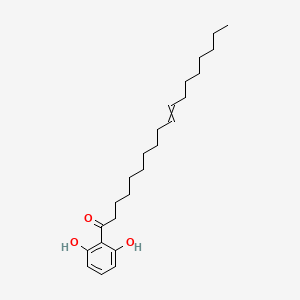
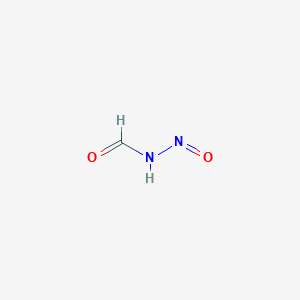
![1,2,3-Trifluoro-5-{[2-fluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzene](/img/structure/B12521851.png)
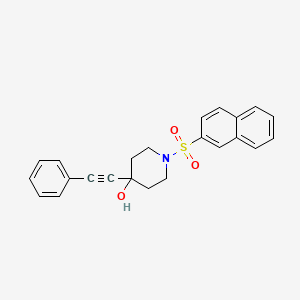
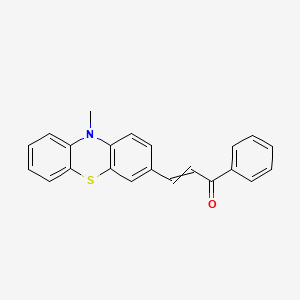
![3-[(2-Methyl-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B12521868.png)
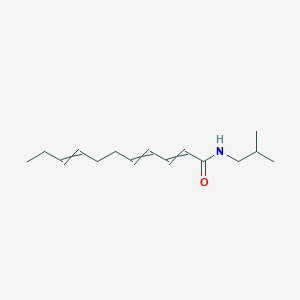
![9-Oxa-3,4-diazabicyclo[6.1.0]nonane](/img/structure/B12521873.png)
